molecular formula C19H15N3O5S2 B2609546 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681163-33-7

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2609546
CAS No.: 681163-33-7
M. Wt: 429.47
InChI Key: HCUCZVZSYGMPEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a complex organic compound featuring a unique combination of functional groups, including isoindolinone, thiazole, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the esterification of anthranilic acid to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride to yield phthaloyl-protected alanine. The final coupling step involves the reaction of phthaloyl-protected alanine with methyl anthranilate under specific conditions to form the desired isoindole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoindolinone and thiazole moieties are particularly noteworthy for their roles in medicinal chemistry and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c1-3-27-18(26)14-9(2)13-15(28-14)21-19(29-13)20-12(23)8-22-16(24)10-6-4-5-7-11(10)17(22)25/h4-7H,3,8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCZVZSYGMPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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